

Technical Guide: Structure Elucidation of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione

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Compound of Interest

Compound Name: 5-(2-Furyl)-5-methylimidazolidine-2,4-dione

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of **5-(2-Furyl)-5-methylimidazolidine-2,4-dione**, a heterocyclic compound of interest in medicinal chemistry. This document outlines a probable synthetic route and the analytical techniques required for its structural confirmation, including spectroscopic methods. All data presented is based on established chemical principles and data from closely related analogs.

Introduction

Imidazolidine-2,4-dione, also known as hydantoin, is a core scaffold in a variety of biologically active compounds. Substitution at the 5-position can lead to a range of pharmacological activities. The incorporation of a furan ring, a common motif in medicinal chemistry, is of particular interest for its potential to modulate biological activity. This guide details the synthetic protocol and structural analysis of **5-(2-Furyl)-5-methylimidazolidine-2,4-dione**.

Synthesis

The synthesis of **5-(2-Furyl)-5-methylimidazolidine-2,4-dione** can be effectively achieved via the Bucherer-Bergs reaction. This multicomponent reaction involves the treatment of a ketone, in this case, 2-acetylfuran, with ammonium carbonate and a cyanide source, such as potassium cyanide.^{[1][2][3][4][5]}

Experimental Protocol: Bucherer-Bergs Synthesis

A detailed experimental protocol, adapted from the synthesis of similar 5,5-disubstituted hydantoins, is provided below.^[6]

Materials:

- 2-Acetylfuran
- Potassium cyanide (KCN)
- Ammonium carbonate ((NH₄)₂CO₃)
- Ethanol
- Water
- Concentrated Hydrochloric Acid (HCl)
- Saturated Sodium Hydroxide (NaOH) solution
- Diethyl ether

Procedure:

- In a round-bottom flask, a mixture of 2-acetylfuran (0.1 mol) and ammonium carbonate (0.6 mol) is prepared.
- Potassium cyanide (0.1 mol) is dissolved in a 60% aqueous ethanol solution and added to the reaction flask.
- The reaction mixture is heated in an oil bath at 55-65 °C with continuous stirring. The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the mixture is cooled to room temperature and then concentrated under reduced pressure.
- The resulting residue is acidified with concentrated HCl, leading to the precipitation of the crude product.

- The precipitate is filtered and then dissolved in a saturated aqueous solution of NaOH.
- The alkaline solution is extracted with diethyl ether to remove any non-acidic impurities.
- The aqueous layer is then carefully acidified with concentrated HCl to re-precipitate the desired **5-(2-Furyl)-5-methylimidazolidine-2,4-dione**.
- The purified product is collected by filtration, washed with cold water, and dried.
Recrystallization from an ethanol/water mixture can be performed for further purification.

Structure Elucidation

The structure of the synthesized compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the expected quantitative data for **5-(2-Furyl)-5-methylimidazolidine-2,4-dione** based on the analysis of structurally related compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data (Solvent: DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~1.60	s	3H	-CH ₃
~6.25	dd	1H	Furan H4
~6.40	d	1H	Furan H3
~7.60	d	1H	Furan H5
~8.50	br s	1H	N1-H
~10.50	br s	1H	N3-H

Table 2: Predicted ^{13}C NMR Spectroscopic Data (Solvent: DMSO- d_6)

Chemical Shift (δ , ppm)	Assignment
~25	-CH ₃
~65	C5
~108	Furan C3
~111	Furan C4
~144	Furan C5
~154	Furan C2
~157	C4 (C=O)
~177	C2 (C=O)

Table 3: Predicted IR Spectroscopic Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Assignment
~3200-3400	N-H stretching
~3100	C-H stretching (furan)
~2980	C-H stretching (methyl)
~1770	C=O stretching (asymmetric)
~1710	C=O stretching (symmetric)
~1580, 1470	C=C stretching (furan ring)

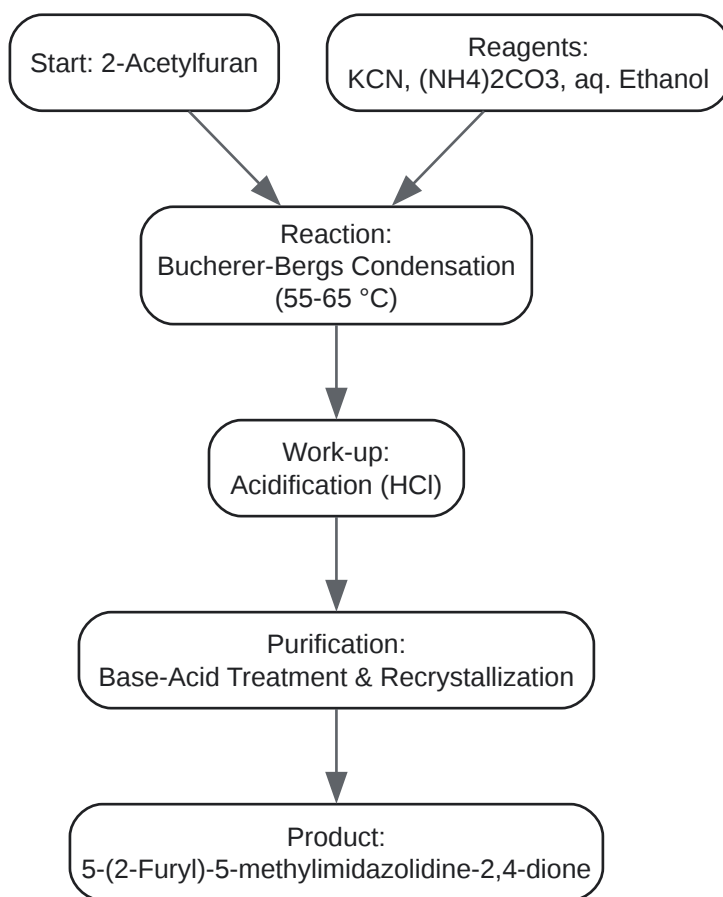
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Assignment
180	[M] ⁺
165	[M - CH ₃] ⁺
95	[Furyl-C=O] ⁺

Visualizations

Synthesis Workflow

The following diagram illustrates the logical workflow of the Bucherer-Bergs synthesis of **5-(2-Furyl)-5-methylimidazolidine-2,4-dione**.

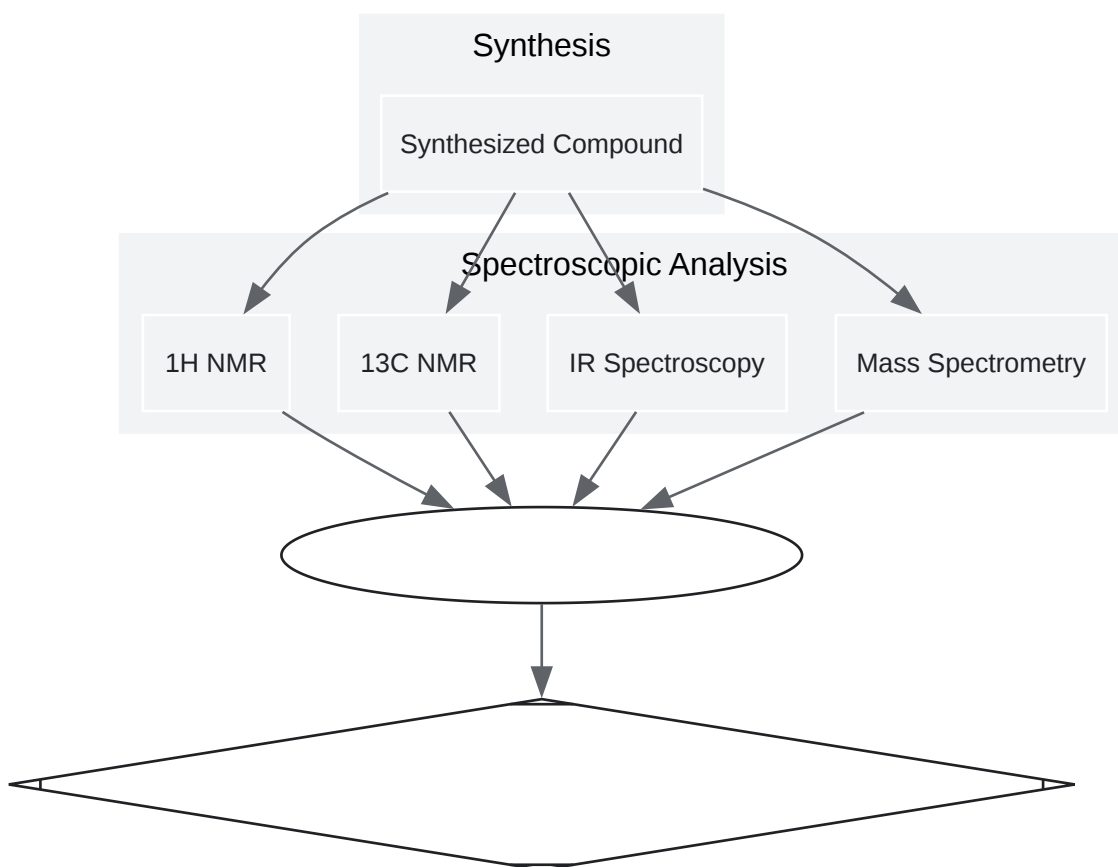


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Bucherer-Bergs Synthesis Workflow

Structure Elucidation Process

This diagram outlines the process of confirming the chemical structure of the synthesized product.



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Structure Elucidation Workflow

Conclusion

The structure elucidation of **5-(2-Furyl)-5-methylimidazolidine-2,4-dione** is a straightforward process involving a reliable synthetic method, the Bucherer-Bergs reaction, followed by standard spectroscopic analysis. The predicted data in this guide serves as a benchmark for researchers working on the synthesis and characterization of this and related compounds. This foundational information is crucial for further investigation into the potential pharmacological applications of this novel hydantoin derivative.

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